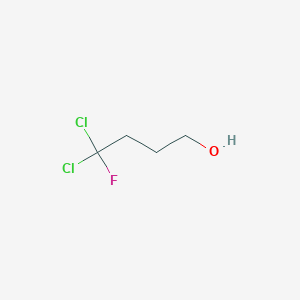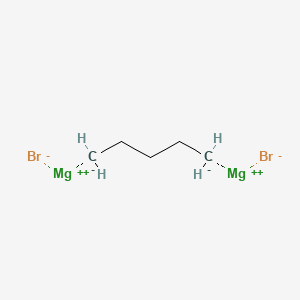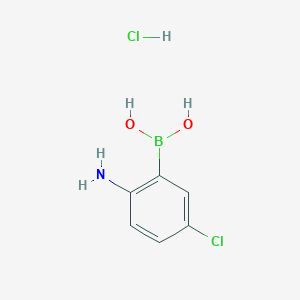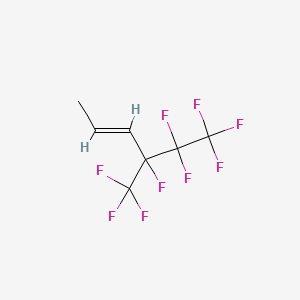![molecular formula C18H15Cl2F4NO2 B3040839 N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide CAS No. 243963-31-7](/img/structure/B3040839.png)
N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide
Übersicht
Beschreibung
This compound is a fluorinated polyimide . It is synthesized from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene . The compound has a molecular weight of 463.04 .
Synthesis Analysis
The compound is synthesized via a two-step imidization with diamines and dianhydrides . It is part of a series of ternary-copolymers of fluorinated polyimides (FPIs) based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (ATPT) and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (BATB) .Molecular Structure Analysis
The molecular formula of the compound is C16H7Cl4F4NO2 . It is a complex structure with multiple functional groups including a trifluoromethyl group and a phenoxy group .Chemical Reactions Analysis
The compound is part of a series of fluorinated polyimides (FPIs) that are synthesized via a two-step imidization with diamines and dianhydrides . The fluorination of benzene exerts an important influence on the enhancement of solubility, thermal stability, moisture resistance, and optical properties of the FPIs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 463.04 . All of the FPIs derived from ATPT possessed higher thermal stability with the 10% weight loss ranged from 463 to 508 °C, higher optical transparency with the cutoff wavelengths of 354 –386 nm and lower moisture uptakes in the range of 0.61 –0.72% compared with the one based on BATB .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide, focusing on six unique fields:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. The presence of trifluoromethyl and fluorophenyl groups can enhance the bioavailability and metabolic stability of drug candidates. These structural features are often associated with improved pharmacokinetic profiles, making the compound a promising candidate for developing new medications .
Agrochemical Applications
In the agrochemical industry, compounds with trifluoromethyl groups are widely used due to their effectiveness in pest control. This specific compound could be explored for its potential as a herbicide or pesticide. The unique chemical properties of the trifluoromethyl group can enhance the efficacy and environmental stability of agrochemicals .
Material Science
The compound’s unique chemical structure makes it a candidate for developing advanced materials. Its stability and reactivity can be leveraged in creating polymers and other materials with specific desired properties, such as increased resistance to degradation or enhanced mechanical strength .
Catalysis
In the field of catalysis, this compound can serve as a ligand or catalyst in various chemical reactions. The presence of multiple halogen atoms can influence the electronic properties of the catalyst, potentially leading to more efficient and selective catalytic processes .
Environmental Chemistry
Research into this compound’s environmental impact and degradation pathways is crucial. Understanding how it breaks down in the environment can inform the development of safer chemicals and help mitigate potential ecological risks associated with its use .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could be explored for veterinary uses. Its potential therapeutic properties might be beneficial in treating diseases in animals, contributing to the development of new veterinary drugs .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F4NO2/c1-17(2,9-19)16(26)25-14-6-4-11(8-13(14)21)27-15-7-10(18(22,23)24)3-5-12(15)20/h3-8H,9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCGQWCQZJNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)



![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)



